![molecular formula C20H14F2N2O3S B2807974 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,6-difluorobenzamide CAS No. 921526-90-1](/img/structure/B2807974.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,6-difluorobenzamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Scientific Research Applications
- Benzofuran derivatives have garnered attention due to their potential anticancer activity. Research has shown that this compound can inhibit cancer cell growth and metastasis . For instance, in vivo studies using a murine lung cancer model demonstrated significant anticancer effects by reducing metastatic lesions in the lung without affecting vital organ size or body weight.
Anticancer Properties
Future Directions
Benzofuran and its derivatives have been identified as a promising area for future research . There is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . This could include binding to the active sites of enzymes, interacting with cell surface receptors, or altering the structure of proteins or other cellular components.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its anti-tumor activity), oxidative stress responses (relevant to its anti-oxidative activity), and immune responses (relevant to its antibacterial and antiviral activities).
Result of Action
Given the biological activities exhibited by benzofuran derivatives, it is likely that this compound has a range of effects at the molecular and cellular level . These could include altering the activity of enzymes, affecting the function of cell surface receptors, and inducing changes in cell growth and proliferation.
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O3S/c1-2-26-15-8-3-5-11-9-16(27-18(11)15)14-10-28-20(23-14)24-19(25)17-12(21)6-4-7-13(17)22/h3-10H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSBUHHLOOOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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